Methyl (4-sulfamoylphenyl)glycinate

Description

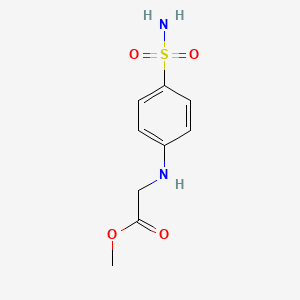

Methyl (4-sulfamoylphenyl)glycinate is a glycinate ester derivative featuring a sulfamoylphenyl group at the glycine nitrogen. This compound is structurally characterized by a methyl ester at the glycine carboxylate and a sulfamoyl (-SO₂NH₂) substituent on the para position of the phenyl ring. Such modifications are critical for enhancing solubility and modulating biological interactions, particularly in medicinal chemistry contexts. For instance, sulfonamide groups are known to improve water solubility and target binding affinity, as seen in HSP1604, a sulfonamido-containing compound that inhibits ERRα transcriptional activity in cancer cells . Similarly, glycinate esters of camptothecin analogues demonstrate enhanced aqueous solubility while retaining antitumor efficacy . These attributes position this compound as a scaffold of interest in drug design, particularly for diseases requiring DNA or enzyme-targeted therapies.

Properties

Molecular Formula |

C9H12N2O4S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

methyl 2-(4-sulfamoylanilino)acetate |

InChI |

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-7-2-4-8(5-3-7)16(10,13)14/h2-5,11H,6H2,1H3,(H2,10,13,14) |

InChI Key |

RQQLTUNYHYPURO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-sulfamoylphenyl)glycinate typically involves the reaction of 4-aminobenzenesulfonamide with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol at room temperature, yielding the desired product with high efficiency . This method is operationally simple and environmentally friendly, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance reaction efficiency and product yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-sulfamoylphenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl (4-sulfamoylphenyl)glycinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-sulfamoylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (4-sulfamoylphenyl)glycinate belongs to a broader class of glycinate esters with aromatic substitutions. Below is a comparative analysis of its structural and functional analogs:

Substituent Effects on Physicochemical Properties

- Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (6): Incorporates a pyridinyl-ethenyl-cyano group. This electron-withdrawing substituent enhances reactivity in condensation reactions (89% yield) but may reduce solubility compared to sulfamoyl derivatives .

- Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate: Features a fluorophenyl and tosyl group.

- Methyl D-2-(4-fluorophenyl)glycinate hydrochloride : A chiral glycinate ester with a fluorophenyl group. The hydrochloride salt increases water solubility, analogous to sulfamoyl derivatives, but lacks the sulfonamide’s hydrogen-bonding capacity .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- DNA Interaction Dynamics: Glycinate ligands in copper complexes (e.g., Casiopeínas) preferentially bind DNA’s minor groove (14 systems) versus acac ligands, which promote intercalation (9 systems). The sulfamoyl group’s planar geometry in this compound may mimic this behavior, enabling stable minor groove interactions without inducing base-pair flipping .

- Solubility-Bioactivity Balance : Glycinate esters like 20(S)-glycinate-10,11-methylenedioxycamptothecin achieve high water solubility (4-16×) without compromising antitumor efficacy, a critical advantage over CPT-11 . This suggests this compound’s sulfamoyl group could similarly optimize solubility for CNS or renal targets.

- Steric Effects: Bulky substituents (e.g., phenyl groups in compound 10) stabilize minor groove binding but reduce intercalation efficiency. This compound’s smaller sulfamoyl group may avoid steric clashes, enabling versatile binding modes .

Biological Activity

Methyl (4-sulfamoylphenyl)glycinate is an organic compound notable for its potential biological activities, particularly as an antibacterial and anti-inflammatory agent. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃N₃O₄S

- Molecular Weight : Approximately 273.30 g/mol

- Functional Groups : Sulfonamide group linked to a phenyl ring with a methyl ester of glycine.

The sulfonamide moiety is significant for its role in medicinal chemistry, as it enhances the compound's ability to interact with various biological targets.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by targeting essential bacterial enzymes. This compound may inhibit specific pathways involved in bacterial metabolism, making it a candidate for further development in treating infections.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways. Research indicates that compounds with sulfonamide groups can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of pro-inflammatory mediators like prostaglandins. This suggests that this compound may reduce inflammation by interfering with these pathways.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, including:

- Condensation Reactions : Combining sulfonamide derivatives with glycine esters.

- Direct Esterification : Reacting 4-sulfamoylphenol with methyl chloroacetate under basic conditions.

These methods can be optimized for yield and purity, making the compound accessible for research and potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sulfanilamide | Classic sulfonamide | First synthetic antibacterial drug |

| Methyl (2-fluoro-4-sulfamoylphenyl)glycinate | Fluorinated derivative | Enhanced lipophilicity may improve bioavailability |

| N-(4-methylbenzoyl)-glycine methyl ester | Related ester | Different aromatic substitution affects activity |

This compound is unique due to its combination of a sulfonamide group with a glycine moiety, which may confer distinct pharmacological properties compared to other sulfonamide derivatives.

Research Findings and Case Studies

Recent studies have focused on the interactions of this compound with biological systems:

- In vitro Studies : Investigations into its binding affinity to COX enzymes revealed potential inhibitory effects, supporting its role as an anti-inflammatory agent.

- Animal Models : Preliminary animal studies demonstrated reduced inflammation markers following administration, indicating therapeutic potential in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.